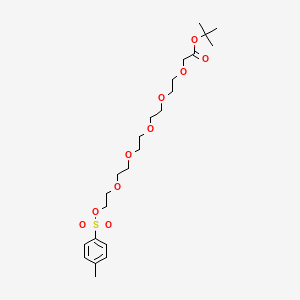

Tos-PEG6-CH2CO2tBu

Descripción

Propiedades

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O10S/c1-20-5-7-21(8-6-20)34(25,26)32-18-17-30-14-13-28-10-9-27-11-12-29-15-16-31-19-22(24)33-23(2,3)4/h5-8H,9-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURYEYDXOMEIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tos-PEG6-CH2CO2tBu: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG6-CH2CO2tBu is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development. As a member of the polyethylene glycol (PEG) linker family, it offers a unique combination of functionalities that enable the precise assembly of complex molecular architectures. This technical guide provides a comprehensive overview of the structure, properties, and common applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This molecule incorporates a hexaethylene glycol (PEG6) spacer, which imparts hydrophilicity, enhances solubility in aqueous media, and can improve the pharmacokinetic profile of conjugated molecules.[1][2] One terminus of the PEG chain is functionalized with a tosyl (Tos) group, an excellent leaving group for nucleophilic substitution reactions with moieties such as amines, thiols, and hydroxyls.[3][4] The other end features a tert-butyl (tBu) protected carboxyl group, which can be deprotected under acidic conditions to reveal a carboxylic acid for subsequent conjugation, typically via amide bond formation.[1][2]

Physicochemical Properties

The distinct chemical functionalities of this compound dictate its physical and chemical properties. The long PEG chain contributes to its solubility in a range of polar organic solvents, a critical attribute for its use in multi-step organic syntheses.

| Property | Value | Source(s) |

| Molecular Formula | C23H38O10S | [1] |

| Molecular Weight | 506.6 g/mol | [1][3][4] |

| CAS Number | 1949793-62-7 | [1] |

| Purity | Typically ≥95% | [3] |

| Appearance | Solid or oil | - |

| Storage Conditions | -20°C | [1] |

| Solubility | High: Polar aprotic solvents (DMSO, DMF)Moderate to High: Chlorinated solvents (DCM, Chloroform), Alcohols (Ethanol, Methanol)Low to Moderate: Aqueous buffers (e.g., PBS)Low: Nonpolar solvents (Hexanes, Toluene) | [5] (inferred) |

Chemical Structure and Reactivity

The structure of this compound is central to its utility as a linker. The tosylate group is highly reactive towards nucleophiles, making it a versatile handle for the initial conjugation step. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed later in a synthetic sequence.

Caption: Functional components of the this compound molecule.

Experimental Protocols

General Protocol for Use in PROTAC Synthesis

This compound is frequently employed in the modular synthesis of PROTACs.[6][] A typical workflow involves a two-step sequential coupling process.

-

Nucleophilic Substitution of the Tosyl Group:

-

Objective: To conjugate the linker to the first ligand (either for the E3 ligase or the protein of interest), which contains a nucleophilic group (e.g., an amine or phenol).

-

Materials:

-

E3 Ligase or Target Protein Ligand (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Base (e.g., K2CO3, DIPEA) (1.5 - 2.0 equivalents)

-

-

Procedure:

-

Dissolve the ligand in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the base to the solution and stir for 10-15 minutes at room temperature.

-

Add a solution of this compound in the anhydrous solvent to the reaction mixture.

-

Heat the reaction (e.g., to 60-80 °C) and monitor its progress using an appropriate analytical technique such as LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Purify the resulting intermediate, Ligand-PEG6-CH2CO2tBu, using column chromatography.

-

-

-

Deprotection of the t-Butyl Ester:

-

Objective: To remove the tert-butyl protecting group to reveal the free carboxylic acid.

-

Materials:

-

Ligand-PEG6-CH2CO2tBu intermediate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

Dissolve the intermediate in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 1-2 hours).

-

Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can often be used directly in the next step.

-

-

-

Amide Bond Formation:

-

Objective: To couple the deprotected linker-ligand conjugate with the second ligand containing a primary or secondary amine.

-

Materials:

-

Deprotected Ligand-PEG6-CH2CO2H intermediate (1.0 equivalent)

-

Second Ligand (containing an amine) (1.1 equivalents)

-

Anhydrous DMF

-

Peptide coupling reagent (e.g., HATU, HBTU) (1.2 equivalents)

-

Base (e.g., DIPEA) (2.0-3.0 equivalents)

-

-

Procedure:

-

Dissolve the deprotected intermediate and the second ligand in anhydrous DMF under an inert atmosphere.

-

Add the coupling reagent and DIPEA.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC product by preparative HPLC.

-

-

Applications in Targeted Protein Degradation

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. The linker is a critical component, as its length, flexibility, and composition influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[6]

The PEG6 linker offers several advantages in PROTAC design:

-

Enhanced Solubility: The hydrophilic PEG chain can improve the solubility and cell permeability of the final PROTAC, which are often challenging properties to optimize.

-

Optimal Length and Flexibility: A six-unit PEG linker often provides the necessary length and conformational flexibility to allow the two ligands to bind their respective proteins effectively, facilitating the formation of a productive ternary complex.[6]

Caption: Generalized workflow for PROTAC synthesis using the linker.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a PEG6 spacer and orthogonal reactive handles, allows for the controlled and sequential construction of complex bioconjugates. Its demonstrated utility in the synthesis of PROTACs highlights its importance in the development of new therapeutic modalities. The information and protocols provided in this guide serve as a foundational resource for the effective application of this linker in advanced research and development projects.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG Tosylate | BroadPharm [broadpharm.com]

- 3. H2N-PEG6-CH2COOtBu | C18H37NO8 | CID 11732002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. H2N-PEG6-CH2COOtBu(297162-50-6) 1H NMR [m.chemicalbook.com]

- 6. Tos-PEG6-acid | AxisPharm [axispharm.com]

The Tosyl Group in PEG Linkers: A Technical Guide to Activating Bioconjugation

This technical guide provides a comprehensive overview of the role and applications of the tosyl (tosylate) group in polyethylene glycol (PEG) linkers for researchers, scientists, and drug development professionals. We will delve into the chemical principles, reactivity, and stability of tosyl-activated PEGs, and their application in bioconjugation and drug delivery. This guide is intended to be a practical resource, offering detailed experimental protocols, quantitative data, and clear visualizations to aid in the design and execution of PEGylation strategies.

Core Concepts: The Chemistry of the Tosyl Group in PEGylation

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly soluble polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules through a process called PEGylation.[1][2][3] This process involves the covalent attachment of PEG chains to biomolecules such as proteins, peptides, or antibody-drug conjugates.[1][4][5]

However, the terminal hydroxyl (-OH) groups of native PEG chains are poor leaving groups, making them chemically inert and unsuitable for direct nucleophilic substitution reactions.[1][6] To facilitate conjugation, these hydroxyl groups must be "activated" by converting them into a more reactive functional group. The p-toluenesulfonyl group, commonly known as the tosyl group (Ts or Tos), is a premier activating group for this purpose.[7][8]

When a PEG hydroxyl terminus is reacted with p-toluenesulfonyl chloride (TsCl), it forms a tosylate ester (PEG-OTs).[1][8] This transformation is a cornerstone of bioconjugation chemistry because the tosyl group is an exceptional leaving group.[6][7] The efficacy of the tosylate anion (TsO⁻) as a leaving group stems from its high stability, which is a result of the negative charge being delocalized through resonance across the sulfonyl group's oxygen atoms and the aromatic ring.[7][9] This inherent stability is the driving force that facilitates the subsequent nucleophilic substitution reaction, enabling the efficient and covalent attachment of the PEG linker to various biomolecules.[6][9]

Reactivity and Mechanism of Tosyl-Activated PEG

Tosyl-activated PEG linkers (PEG-OTs) react with nucleophiles primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[1][7] In this single-step process, a nucleophile directly attacks the terminal carbon atom of the PEG chain, which is attached to the tosylate group. This attack leads to the formation of a transition state where the nucleophile is forming a new bond to the carbon while the carbon-oxygen bond of the tosylate is breaking. The tosylate anion is subsequently displaced, resulting in a stable covalent bond between the PEG linker and the nucleophilic molecule.[7]

The general reaction is: PEG-OTs + Nu: → PEG-Nu + TsO⁻ Where Nu: represents a nucleophile.[7]

Common nucleophiles present on biomolecules that readily react with tosyl-activated PEGs include:

-

Primary Amines (-NH₂): Found on the N-terminus of proteins and the side chain of lysine residues. The reaction forms a stable secondary amine linkage.[10][11]

-

Thiols (-SH): Found on the side chain of cysteine residues. Thiols are potent nucleophiles and react efficiently with tosylates to form a stable thioether bond.[11][12]

-

Hydroxyls (-OH): Found on serine, threonine, and tyrosine residues, though they are generally less reactive than amines or thiols under typical bioconjugation conditions.[12]

The reaction is influenced by factors such as the strength of the nucleophile, pH, and steric hindrance.[7] For instance, the reaction with amines is typically carried out at a pH of 8.0-9.5 to ensure the amine group is deprotonated and thus more nucleophilic.[10]

Quantitative Data Summary

While specific kinetic data for every tosyl-PEG reaction can be sparse in the literature, the principles of sulfonate ester chemistry provide a solid foundation for experimental design.[6] The following tables summarize available quantitative and qualitative data.

Table 1: Comparison of Common Sulfonate Esters as Leaving Groups This table provides a qualitative comparison of common sulfonate esters, which serves as a model for understanding the reactivity of tosyl-activated PEGs. The leaving group ability is directly correlated with the acidity of the conjugate acid.[9]

| Sulfonate Ester | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

| Tosylate | TsO⁻ | p-Toluenesulfonic acid | -2.8 | Excellent |

| Mesylate | MsO⁻ | Methanesulfonic acid | -1.9 | Excellent |

| Triflate | TfO⁻ | Trifluoromethanesulfonic acid | -14.7 | Superior |

Table 2: Stability of Tosyl-Activated PEG to Chemical Conditions The stability of the activating group is crucial for storage and reaction efficiency. This table provides a general overview of the stability of tosylates to different chemical environments.[6]

| Condition | Stability | Notes |

| Acidic (e.g., TFA) | Generally stable | Prolonged exposure to strong, hot acids can lead to cleavage. Useful for deprotection of other protecting groups.[6] |

| Basic (e.g., NaOH) | Susceptible to hydrolysis | The rate of hydrolysis is pH-dependent, especially at elevated temperatures.[6] |

| Nucleophiles (Amines, Thiols) | Reactive | This reactivity is the basis for their use in bioconjugation, leading to nucleophilic substitution.[6] |

| Reducing Agents (e.g., NaBH₄) | Generally stable | Allows for selective reductions in the presence of a tosylate group.[6] |

Table 3: Typical Reaction Parameters for Protein PEGylation with Tosyl-PEG This table summarizes typical parameters for conjugating a tosyl-activated PEG to a protein.[11]

| Parameter | Value/Range | Notes |

| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | The optimal ratio depends on the number of available nucleophiles and the desired degree of PEGylation. |

| pH for Amine Coupling | 8.0 - 9.5 | Ensures the amine is deprotonated and nucleophilic. Borate or bicarbonate buffers are common.[10] |

| pH for Thiol Coupling | 7.0 - 8.0 | Balances thiol reactivity while minimizing side reactions. Phosphate buffers are suitable. |

| Reaction Time | 2 - 24 hours | Dependent on temperature, reactants, and desired conjugation efficiency.[8][11] |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down the reaction and potentially improve selectivity. |

Visualizing the Process: Diagrams and Workflows

To better illustrate the chemical transformations and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

This section provides detailed methodologies for the synthesis of tosyl-activated PEG and its subsequent conjugation to a model protein.

Protocol 1: Synthesis of Monotosylated PEG (mPEG-OTs)

This protocol describes the synthesis of monotosylated PEG from methoxy-PEG-alcohol (mPEG-OH).

Materials:

-

Methoxy-PEG-alcohol (mPEG-OH)

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous dichloromethane (DCM)

-

Pyridine or triethylamine (TEA)

-

Anhydrous sodium sulfate

-

Cold diethyl ether

-

Round-bottom flask, magnetic stir bar, ice bath

Procedure:

-

Dissolve mPEG-OH (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add pyridine or TEA (1.5 eq.) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0°C.[9]

-

Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by adding deionized water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[6]

-

Filter the solution and concentrate it under reduced pressure using a rotary evaporator.

-

Precipitate the final product, mPEG-OTs, by adding the concentrated DCM solution dropwise into cold diethyl ether.[8]

-

Collect the white precipitate by filtration and dry under vacuum.[8]

Protocol 2: Conjugation of mPEG-OTs to a Model Protein (e.g., Lysozyme)

This protocol provides a general procedure for conjugating mPEG-OTs to the primary amine groups of a protein.

Materials:

-

mPEG-OTs (from Protocol 1)

-

Lysozyme (or other model protein)

-

Borate buffer (0.1 M, pH 9.0)

-

Dialysis membrane (with an appropriate Molecular Weight Cut-Off, MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve the lysozyme in the borate buffer to a final concentration of 5 mg/mL.

-

Dissolve mPEG-OTs in a small volume of the same borate buffer.

-

Add the mPEG-OTs solution to the lysozyme solution to achieve a desired molar excess (e.g., a 10-fold molar excess of PEG to protein).[6]

-

Gently stir the reaction mixture at room temperature for 24 hours.[6]

-

To purify the conjugate and remove unreacted PEG, transfer the reaction mixture to a dialysis membrane.

-

Perform dialysis against PBS at 4°C, with several buffer changes over 48 hours.

-

Alternatively, the conjugate can be purified using size-exclusion chromatography (SEC).

Protocol 3: Characterization of the PEG-Protein Conjugate

This protocol outlines standard methods to confirm successful PEGylation.

A. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

-

Run samples of the native protein and the purified PEG-protein conjugate on an SDS-PAGE gel.

-

Stain the gel (e.g., with Coomassie Brilliant Blue).

-

The PEGylated protein will appear as a band or smear at a higher molecular weight than the native protein due to the attached PEG chain(s). The broadening of the band is characteristic of the heterogeneity of PEGylation.[6]

B. HPLC (High-Performance Liquid Chromatography):

-

Analyze the purified conjugate using size-exclusion chromatography (SEC-HPLC).

-

The PEGylated protein will have a shorter retention time compared to the unconjugated protein because of its larger hydrodynamic volume. This method can also be used to assess the purity of the conjugate.

C. MALDI-TOF Mass Spectrometry:

-

Analyze the native protein and the PEG-protein conjugate by MALDI-TOF MS.

-

The mass spectrum of the conjugate will show a series of peaks corresponding to the protein with one, two, or more PEG chains attached. The mass difference between the peaks will correspond to the mass of the mPEG-OTs linker, confirming covalent attachment.[8]

Conclusion

The tosyl group plays a pivotal role in the synthesis and application of functionalized PEG linkers for bioconjugation and drug delivery.[6] Its primary function is to convert the chemically inert terminal hydroxyl group of a PEG chain into an excellent leaving group, thereby activating the linker for efficient nucleophilic substitution reactions.[1][7] This allows for the straightforward and stable covalent attachment of PEG to a wide range of biomolecules, including proteins and peptides. The robust chemistry, scalability, and versatility of tosyl-activated PEGs make them an indispensable tool for researchers and drug development professionals seeking to enhance the therapeutic properties of biologics. The detailed protocols and data provided in this guide offer a practical resource for the successful implementation of tosylation chemistry in PEGylation strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Chemistry for peptide and protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. precisepeg.com [precisepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the t-butyl ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities.[1] Its widespread application, particularly in the intricate world of peptide synthesis and drug discovery, stems from a unique combination of stability and selective lability.[1][2] This technical guide provides an in-depth exploration of the t-butyl ester protecting group, from its introduction and stability to its cleavage, complete with detailed experimental protocols and a comparative analysis of its performance under various conditions.

The t-butyl ester protecting group offers significant advantages in multi-step syntheses. Its steric bulk effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents, preventing unwanted side reactions.[1][3] Crucially, it can be selectively removed under acidic conditions that leave many other protecting groups intact, a property known as orthogonality that is vital for complex molecule construction.[1][3]

Core Principles of t-Butyl Ester Protection

The effectiveness of the t-butyl ester as a protecting group is rooted in its stability under neutral and basic conditions, and its susceptibility to cleavage in the presence of strong acids.[3] This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.

The deprotection mechanism is central to its utility; acid-catalyzed cleavage proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation), which then typically eliminates as isobutylene gas.[3] This irreversible decomposition of the protecting group helps to drive the reaction to completion.[3]

Advantages of t-Butyl Ester Protection:

-

Robust Stability: They are stable to a wide array of nucleophiles, organometallics, and basic conditions.[3]

-

Orthogonality: They are compatible with other protecting groups that are sensitive to different conditions, such as the base-labile Fmoc group used in peptide synthesis.[3]

-

Facile Cleavage: They are readily removed under specific acidic conditions.[3]

Limitations:

-

Acid Sensitivity: They cannot be used in synthetic routes that involve strongly acidic conditions for other transformations.[3]

-

Steric Hindrance: The bulky nature of the tert-butyl group can sometimes impede reactions at adjacent stereocenters.[3]

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the formation and cleavage of t-butyl esters, as well as their stability under various conditions.

Table 1: Selected Methods for the Formation of t-Butyl Esters

| Substrate | Reagents | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| Various Amino Acids | Tf₂NH (1.1 eq) | t-BuOAc | 0.5-5 h | 0-RT | 68-99 | [4] |

| Phenylacetic Acid | Boc₂O, DMAP | CH₂Cl₂ | 2 h | RT | 98 | [4] |

| Carboxylic Acid | tert-Butanol, DCC, DMAP | CH₂Cl₂ | 12 h | RT | 92 | [4] |

Table 2: Stability of t-Butyl Esters under Various Conditions

| Reagent/Condition | Stability |

| H₂O: pH < 1, 100°C | Labile |

| H₂O: pH = 1, RT | Labile |

| H₂O: pH = 4, RT | Stable |

| H₂O: pH = 9, RT | Stable |

| H₂O: pH = 12, RT | Stable |

| Basic conditions (e.g., LDA, NEt₃, Py, t-BuOK) | Stable[5] |

| Nucleophiles (e.g., RLi, RMgX, RCuLi, Enolates, NH₃, RNH₂, NaOCH₃) | Stable[5] |

| Reductants (e.g., H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄) | Stable[5] |

| Oxidants (e.g., KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂) | Stable[5] |

Table 3: Selected Methods for the Deprotection of t-Butyl Esters

| Substrate | Reagent/Conditions | Solvent | Time | Temperature (°C) | Yield (%) | Notes |

| Aromatic t-Butyl Ester | p-TsOH, Microwave | - | 3-4 min | N/A | High | Rapid deprotection.[1] |

| N-Boc-L-alanine t-butyl ester | TFA/DCM (1:1) | DCM | 3 h | Room Temp | Quantitative | Standard conditions for many substrates.[1] |

| Various t-butyl esters | Aqueous Phosphoric Acid | - | N/A | Room Temp | High | A milder, environmentally benign alternative.[1][6] |

| t-Butyl ethyl succinate | Tris(4-bromophenyl)amminium radical cation, triethylsilane | Dichloromethane | 40 min | Room Temp | 95% (mono-acid) | Mild, radical cation-mediated deprotection.[3][7] |

| Various t-butyl esters | Hydrogen Chloride (HCl) | Dioxane/Ether | 1-4 h | Room Temp | High | A classic and effective method.[3] |

| Various t-butyl esters | Formic Acid | - | 1-3 h | 50-60 | >90% | Milder than TFA, useful for sensitive substrates.[3] |

Experimental Protocols

The following are detailed methodologies for the introduction and removal of t-butyl ester protecting groups.

Protocol 1: Protection of a Carboxylic Acid as a t-Butyl Ester using Isobutylene

This protocol describes a common method for the formation of a t-butyl ester from a carboxylic acid.

-

Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate.

-

Add a catalytic amount of a strong acid, for example, sulfuric acid or perchloric acid.[1]

-

Bubble an excess of isobutylene through the mixture, or add tert-butanol (1.2-2.0 mmol).[1]

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding a mild base, such as sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting t-butyl ester by column chromatography or distillation.

Protocol 2: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)

This is a standard and widely used method for the cleavage of t-butyl esters.[8]

-

Dissolve the t-butyl ester-containing compound in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of DCM to TFA, but this can be adjusted based on the substrate's sensitivity.[8]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8]

-

The crude product can be purified by precipitation, crystallization, or chromatography.

Protocol 3: Deprotection of a t-Butyl Ester using Aqueous Phosphoric Acid

This protocol offers a milder and more environmentally friendly alternative to TFA.[6]

-

Dissolve the t-butyl ester in a suitable organic solvent (e.g., toluene, DCM).

-

Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[8]

-

Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).[8]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[8]

Mandatory Visualization

The following diagrams illustrate key mechanisms and workflows related to the t-butyl ester protecting group.

Caption: Mechanism of t-butyl ester formation using isobutylene.

Caption: Mechanism of acid-catalyzed deprotection of a t-butyl ester.

Caption: Workflow of Solid-Phase Peptide Synthesis using Fmoc/tBu strategy.

Application in Solid-Phase Peptide Synthesis (SPPS)

The t-butyl ester finds extensive use in the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS).[1] In this approach, the side chains of acidic amino acids like aspartic acid and glutamic acid are protected as t-butyl esters.[9] This protection prevents their interference with peptide bond formation. The t-butyl protecting groups are stable to the basic conditions (e.g., piperidine) used for the removal of the N-terminal Fmoc group at each cycle of peptide elongation.[1] At the end of the synthesis, the peptide is cleaved from the solid support, and all the side-chain protecting groups, including the t-butyl esters, are removed simultaneously in a single step using a strong acid cocktail, typically containing TFA.[1]

Conclusion

The t-butyl ester remains a cornerstone protecting group in modern organic synthesis. Its unique combination of stability and specific lability provides chemists with a powerful tool for navigating the complexities of multi-step synthetic sequences.[3] A thorough understanding of the conditions for its installation and removal, as detailed in this technical guide, is essential for any researcher, scientist, or drug development professional engaged in the art of chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyl Ethers [organic-chemistry.org]

- 6. tert-Butyl Esters [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide on the Role and Application of Tos-PEG6-CH2CO2tBu in PROTAC Development

Audience: Researchers, scientists, and drug development professionals.

This technical guide explores the function of Tos-PEG6-CH2CO2tBu, a heterobifunctional linker molecule critical to the synthesis of Proteolysis Targeting Chimeras (PROTACs). While not a biologically active agent itself, its chemical properties are fundamental to the construction of therapeutic molecules that leverage the cell's natural protein degradation machinery. This document details the mechanism of action of the final PROTAC molecule, the specific role of the linker in its synthesis, representative data, and detailed experimental protocols.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

The mechanism of a PROTAC is catalytic and involves several steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase within the cell, forming a ternary complex (POI-PROTAC-E3 ligase).[]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an activated E2 ligase onto lysine residues of the target POI.[]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the POI into small peptides.

-

Recycling: The PROTAC molecule is then released and can bind to another POI and E3 ligase, repeating the degradation cycle.[1]

The linker connecting the two ligands is a critical determinant of a PROTAC's efficacy. Its length, chemical composition, and flexibility directly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination and degradation.[3][6][7]

Chemical Function of the this compound Linker

This compound is a chemical building block used in the modular synthesis of PROTACs. Its "mechanism of action" is purely chemical, enabling the stepwise and controlled conjugation of the POI and E3 ligase ligands. The name delineates its structure and function:

-

Tos (Tosyl group): A p-toluenesulfonyl group that is an excellent leaving group.[8][9] It makes this terminus of the linker highly reactive to nucleophilic substitution by functional groups like amines (-NH₂) or hydroxyls (-OH) present on a ligand.[10]

-

PEG6 (Polyethylene glycol, 6 units): A hexaethylene glycol chain that serves as a flexible, hydrophilic spacer. In the final PROTAC, the PEG chain enhances aqueous solubility and cell permeability, which are common challenges for large therapeutic molecules.[2][11][12] The linker's length is a critical parameter that must be optimized for effective ternary complex formation.[3][12]

-

CH2CO2tBu (tert-butyl acetate group): The tert-butyl ester (-CO2tBu) functions as a protecting group for a carboxylic acid.[13] It is stable under many reaction conditions but can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a free carboxylic acid (-COOH).[14][15] This allows for subsequent coupling to the second ligand.

The heterobifunctional nature of this linker—having two different reactive groups at its ends—is essential for a controlled, stepwise synthesis, preventing the formation of unwanted homodimers of the ligands.

Data Presentation

The physicochemical properties of the linker directly impact the biological efficacy of the final PROTAC. The following tables summarize the function of the linker's components and provide representative data illustrating the importance of linker length optimization.

Table 1: Functional Properties of this compound Components

| Component | Chemical Structure | Function in PROTAC Synthesis & Action | Key Properties |

|---|---|---|---|

| Tosyl (Tos) Group | CH₃C₆H₄SO₂- | Reactive Handle: Serves as a leaving group for nucleophilic substitution, enabling covalent attachment to the first ligand (e.g., via an amine or hydroxyl group). | High reactivity with nucleophiles. |

| PEG6 Spacer | -(OCH₂CH₂)₆- | Solubility & Spacing: Enhances hydrophilicity and solubility of the final PROTAC. Provides optimal, flexible spacing between the two ligands to facilitate stable ternary complex formation. | Hydrophilic, flexible, biocompatible. |

| tert-Butyl Ester | -C(CH₃)₃ | Protecting Group: Masks a carboxylic acid to prevent unwanted side reactions. Allows for controlled, sequential conjugation after acid-labile deprotection. | Stable to basic and nucleophilic conditions; easily removed with strong acid (e.g., TFA). |

Table 2: Representative Data on the Effect of PEG Linker Length on BRD4 Degradation This table synthesizes general findings from linker optimization studies to illustrate a common trend.[12] The data is representative and shows how varying the number of PEG units can significantly affect a PROTAC's degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).

| Linker Composition | E3 Ligase Ligand | Target Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Rationale for Performance |

| 2-unit PEG | CRBN | JQ1 analog | > 1000 | < 30 | Linker is too short, leading to steric clashes and an unstable ternary complex. |

| 4-unit PEG | CRBN | JQ1 analog | 50 | > 90 | Length allows for productive protein-protein interactions within the ternary complex. |

| 6-unit PEG (Analogous) | CRBN | JQ1 analog | 25 | > 95 | Optimal length and flexibility for highly stable ternary complex formation and efficient degradation. |

| 8-unit PEG | CRBN | JQ1 analog | 80 | > 90 | Linker may be too long, increasing flexibility but potentially leading to less stable or unproductive binding modes. |

Experimental Protocols

The following is a generalized, two-step protocol for the synthesis of a PROTAC using this compound. This modular approach allows for the versatile combination of different POI and E3 ligase ligands.

Step 1: Conjugation of the First Ligand to the Tosyl Group

This step attaches the first ligand (Ligand-A, containing a nucleophilic group like -NH₂) to the tosylated end of the linker.

-

Materials:

-

Ligand-A (containing a primary amine)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

A non-nucleophilic base (e.g., Potassium Carbonate, K₂CO₃, or DIPEA)

-

-

Procedure:

-

Dissolve Ligand-A (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add K₂CO₃ (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate (Ligand-A-PEG6-CH2CO2tBu) by flash column chromatography.

-

Step 2: Deprotection and Conjugation of the Second Ligand

This step involves the removal of the t-butyl protecting group, followed by the coupling of the second ligand (Ligand-B, containing an amine).

-

Materials:

-

Ligand-A-PEG6-CH2CO2tBu (from Step 1)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Ligand-B (containing a primary amine)

-

Amide coupling agent (e.g., HATU)

-

DIPEA

-

Anhydrous DMF

-

-

Procedure:

-

Deprotection:

-

Dissolve the intermediate from Step 1 (1.0 equivalent) in a 1:1 mixture of anhydrous DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours, monitoring by LC-MS.

-

Once deprotection is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to ensure complete removal of residual acid. The crude product (Ligand-A-PEG6-CH2COOH) is often used directly in the next step.[13][15]

-

-

Coupling:

-

Dissolve the deprotected intermediate (1.0 equivalent) and Ligand-B (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-16 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.

-

Conclusion

This compound is a valuable chemical tool that facilitates the modular and efficient synthesis of PROTACs. While its direct mechanism of action is confined to the realm of synthetic chemistry, the structural features it imparts to the final PROTAC—specifically the hydrophilic and flexible PEG6 spacer—are critical determinants of the molecule's biological activity. A thorough understanding of its chemical properties and synthetic application is essential for researchers aiming to design and develop novel and effective protein-degrading therapeutics.

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 11. precisepeg.com [precisepeg.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

A Deep Dive into Tos-PEG6-CH2CO2tBu: A Technical Guide for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Tos-PEG6-CH2CO2tBu , a heterobifunctional linker increasingly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document provides a detailed overview of its chemical properties, a step-by-step guide to its application in PROTAC synthesis, and protocols for the characterization and evaluation of the resulting protein degraders.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker is a critical determinant of a PROTAC's efficacy. It is not merely a spacer but plays a crucial role in influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[2]

"this compound": A Versatile PEG-Based Linker

"this compound" is a polyethylene glycol (PEG)-based linker that offers significant advantages in PROTAC design. Its structure incorporates a tosyl (Tos) group, a hexaethylene glycol (PEG6) chain, and a tert-butyl (tBu) protected carboxyl group.

Chemical Structure and Properties:

| Property | Value | Reference |

| IUPAC Name | tert-butyl 2-(2-(2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate | |

| Molecular Formula | C23H38O10S | |

| Molecular Weight | 506.6 g/mol | [3] |

| Appearance | Varies (often an oil or solid) | |

| Solubility | Good solubility in polar aprotic solvents like DMSO and DMF. The hydrophilic PEG spacer increases solubility in aqueous media.[4][5] |

The key features of this linker are:

-

Tosyl Group (Tos): An excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to a nucleophilic group (e.g., an amine or hydroxyl) on one of the ligands.[3][4]

-

PEG6 Spacer: The six-unit polyethylene glycol chain imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC, common challenges in PROTAC development.[1] The flexibility and length of the PEG chain are also crucial for optimizing the formation of a productive ternary complex.[6]

-

tert-Butyl (tBu) Protected Carboxyl Group: The t-butyl ester protects the carboxylic acid functionality. This protecting group can be readily removed under acidic conditions to reveal the free carboxylic acid, which can then be coupled to the other ligand, typically via amide bond formation.[4]

PROTAC Synthesis Utilizing "this compound"

The synthesis of a PROTAC using "this compound" typically follows a modular and sequential two-step coupling process. This allows for the versatile combination of different POI and E3 ligase ligands.[2]

General Synthetic Workflow

The general workflow for PROTAC synthesis using this linker is depicted below.

References

An In-depth Technical Guide to the Physicochemical Properties of Tos-PEG6-CH2CO2tBu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of the heterobifunctional linker, Tos-PEG6-CH2CO2tBu. This molecule is of significant interest in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

This compound, with the IUPAC name tert-butyl 2-(2-(2-(2-(2-(2-((p-toluenesulfonyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate, is a polyethylene glycol (PEG) derivative that incorporates a tosyl (Tos) group at one terminus and a tert-butyl (tBu) protected carboxylic acid at the other, separated by a six-unit PEG spacer. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the tert-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions.[1] The hydrophilic PEG chain enhances the solubility of the molecule in aqueous media.[1]

| Property | Value | Source |

| CAS Number | 1949793-62-7 | [2] |

| Molecular Formula | C23H38O10S | [1] |

| Molecular Weight | 506.6 g/mol | [3] |

| Appearance | White to off-white solid or oil | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Solubility Profile

The solubility of this compound is influenced by its distinct structural components. The PEG6 chain imparts hydrophilicity, while the tosyl group and the tert-butyl ester contribute to its hydrophobic character. Based on the properties of structurally similar molecules, the following qualitative solubility profile is anticipated[4]:

| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can effectively solvate both the polar PEG chain and the less polar tosyl and tert-butyl groups.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good general solvents for molecules of this type, though the PEG chain may slightly limit solubility at very high concentrations.[4] |

| Alcohols | Ethanol, Methanol | Moderate to High | The hydroxyl group of the solvent can interact with the ether oxygens of the PEG chain.[4] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The ether functionality provides some compatibility with the PEG chain. |

| Aqueous | Water | Low to Moderate | The hydrophilic PEG chain increases solubility in aqueous media compared to non-PEGylated analogs.[1] |

| Nonpolar | Hexanes, Toluene | Low | The polar PEG chain will significantly hinder solubility in nonpolar solvents.[4] |

Experimental Protocols

General Synthesis of this compound

General Protocol for Nucleophilic Substitution of the Tosyl Group

The tosyl group is an excellent leaving group, making the terminus of the PEG chain susceptible to nucleophilic attack. This allows for the conjugation of various molecules, such as ligands for proteins of interest or E3 ligases in the context of PROTAC synthesis.

Materials:

-

This compound

-

Nucleophile (e.g., an amine-containing ligand)

-

Anhydrous aprotic solvent (e.g., DMF, DMSO)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the nucleophile in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the solution and stir for 10-15 minutes at room temperature.

-

Add a solution of this compound (typically 1.1-1.5 equivalents) in the same anhydrous solvent to the reaction mixture.

-

The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) to facilitate the reaction, depending on the reactivity of the nucleophile.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is typically quenched with water, and the product is extracted with an appropriate organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Deprotection of the tert-Butyl Ester

The tert-butyl ester is a protecting group for the carboxylic acid and can be removed under acidic conditions to yield the free carboxylic acid.

Materials:

-

Product from the nucleophilic substitution reaction

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the tert-butyl ester-protected compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

-

Upon completion, the DCM and excess TFA are removed under reduced pressure using a rotary evaporator.

-

The resulting deprotected carboxylic acid can often be used in the next step without further purification.

Mandatory Visualizations

PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This compound is a common linker used in the synthesis of PROTACs.

Caption: PROTAC-mediated protein degradation pathway.

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a sequential, multi-step process.

Caption: A generalized workflow for the synthesis of a PROTAC.

References

A Technical Guide to the Solubility and Stability of Tos-PEG6-CH2CO2tBu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG6-CH2CO2tBu is a heterobifunctional molecule incorporating a tosyl (Tos) group, a hexaethylene glycol (PEG6) spacer, and a tert-butyl ester protected carboxylic acid. This structure makes it a valuable building block in medicinal chemistry and drug development, particularly as a PROTAC (Proteolysis Targeting Chimera) linker or for other bioconjugation applications. The tosyl group serves as a reactive handle for nucleophilic substitution, the flexible and hydrophilic PEG6 spacer enhances solubility and pharmacokinetic properties, and the protected carboxyl group allows for subsequent deprotection and conjugation.

A thorough understanding of the solubility and stability of this linker is paramount for its effective use in synthesis, formulation, and biological applications. This guide provides a technical overview of its expected physicochemical properties and outlines detailed protocols for their experimental determination.

Solubility Profile

The solubility of this compound is dictated by the interplay of its constituent parts. The PEG6 chain is inherently hydrophilic and promotes solubility in aqueous and polar protic solvents. Conversely, the aromatic tosyl group and the aliphatic tert-butyl group are hydrophobic, favoring solubility in organic solvents. The overall solubility profile is therefore amphiphilic.

Quantitative Solubility Data (Illustrative)

Precise quantitative solubility data for this compound is not extensively published. The following table presents illustrative data based on the compound's structure, providing researchers with expected solubility ranges in common laboratory solvents. Experimental verification is essential.

| Solvent | Type | Expected Solubility (mg/mL) |

| Dichloromethane (DCM) | Non-polar, aprotic | > 100 |

| Dimethylformamide (DMF) | Polar, aprotic | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar, aprotic | > 100 |

| Methanol (MeOH) | Polar, protic | > 50 |

| Acetonitrile (ACN) | Polar, aprotic | > 50 |

| Water | Polar, protic | < 1 |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous buffer | < 1 |

Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a compound in an aqueous buffer.[1]

Objective: To determine the thermodynamic solubility of this compound in a physiologically relevant buffer (e.g., PBS, pH 7.4).

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve. Quantify the concentration of the dissolved compound using the pre-validated HPLC method.[1]

-

Calculation: The measured concentration represents the equilibrium solubility of this compound under the specified conditions. The experiment should be performed in triplicate to ensure reproducibility.

Visualization: Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for experiments involving this compound.

References

"Tos-PEG6-CH2CO2tBu" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tos-PEG6-CH2CO2tBu, a heterobifunctional PROTAC linker used in targeted protein degradation and other bioconjugation applications. This document outlines its chemical properties, applications, and detailed experimental protocols.

Core Compound Information

This compound is a polyethylene glycol (PEG) derivative that contains a tosyl group and a t-butyl ester.[1] The hydrophilic PEG spacer enhances solubility in aqueous media.[1] Its chemical structure is designed for specific, sequential reactions, making it a valuable tool in the synthesis of complex biomolecules.

| Property | Value | Reference |

| CAS Number | 1949793-62-7 | --INVALID-LINK-- |

| Molecular Weight | 506.6 g/mol | --INVALID-LINK-- |

| Molecular Formula | C23H38O10S | --INVALID-LINK-- |

| Functional Groups | Tosyl, t-butyl ester | --INVALID-LINK-- |

Key Applications

The primary application of this compound is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2] The linker is a critical component that connects the ligand for the target protein and the ligand for the E3 ligase.[3][4]

The key features of this compound in this context are:

-

Tosyl Group : This is an excellent leaving group for nucleophilic substitution reactions, readily reacting with amines, thiols, and hydroxyls.[2]

-

PEG Spacer : The six-unit PEG chain enhances the hydrophilicity and biocompatibility of the resulting PROTAC molecule, which can improve solubility, reduce aggregation, and optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3][5]

-

t-Butyl Ester : The tert-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for subsequent conjugation steps.[1]

Beyond PROTACs, this linker is also valuable in the synthesis of Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic drug to a monoclonal antibody.[2]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol outlines the general procedure for the reaction of this compound with a molecule containing a primary amine.

Materials:

-

This compound

-

Amine-containing substrate (e.g., a small molecule ligand)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation : Ensure all glassware is thoroughly dried. Dissolve the amine-containing substrate in anhydrous DMF or MeCN in a reaction vessel. In a separate vial, dissolve this compound in a minimal amount of the same anhydrous solvent.

-

Reaction Setup : Add a mild, non-nucleophilic base such as potassium carbonate (2-3 equivalents relative to the amine) or DIPEA (2-3 equivalents) to the solution containing the amine. The base acts as a scavenger for the p-toluenesulfonic acid byproduct. Purge the reaction vessel with nitrogen or argon gas.

-

Conjugation Reaction : Slowly add the dissolved this compound to the reaction mixture. A typical molar ratio is 1:1 to 1:1.5 of the linker to the primary amine. Stir the reaction mixture at room temperature or elevate the temperature to 40-60°C to increase the reaction rate, depending on the reactivity of the amine.

-

Monitoring : Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purification : Once the reaction is complete, the crude product can be purified. Common techniques include precipitation by adding the reaction mixture to a cold, non-polar solvent like diethyl ether, or by using chromatography methods such as Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]

Protocol 2: Deprotection of the t-Butyl Ester

Following conjugation, the t-butyl protecting group can be removed to reveal a carboxylic acid, which can be used for further modifications.

Materials:

-

Conjugated product from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen or Argon gas

Procedure:

-

Dissolve the Boc-protected conjugate in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by LC-MS.

-

Once complete, remove the solvent and excess TFA under reduced pressure.

Visualizing Workflows and Pathways

PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Utilization of Tos-PEG6-CH2CO2tBu in PROTACs

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and application of the heterobifunctional linker, Tos-PEG6-CH2CO2tBu, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined herein are designed to facilitate the seamless integration of this versatile linker into PROTAC discovery workflows.

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4]

The linker is a pivotal element in PROTAC design, profoundly influencing the molecule's efficacy by affecting the formation and stability of the ternary complex between the POI and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC development due to their ability to enhance aqueous solubility, improve pharmacokinetic properties, and provide conformational flexibility.[1][5][6] The six-unit PEG linker (PEG6) offers a favorable balance of these properties for inducing efficient protein degradation.[3]

The this compound linker features a terminal tosyl group, which serves as a good leaving group for nucleophilic substitution, and a tert-butyl protected carboxylic acid, which allows for subsequent deprotection and amide bond formation.[7][6] This modular design enables the sequential and versatile assembly of PROTACs.[4]

Synthesis Protocol for this compound

Reaction Scheme

Caption: Synthetic workflow for this compound.

Materials and Reagents

| Reagent/Material | Purpose |

| HO-PEG6-CH2CO2tBu | Starting material |

| p-Toluenesulfonyl chloride (TsCl) | Tosylating agent |

| Triethylamine (TEA) or Pyridine | Base |

| Anhydrous Dichloromethane (DCM) | Solvent |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying agent |

| Silica Gel | Stationary phase for column chromatography |

| Ethyl Acetate, Hexanes | Mobile phase for column chromatography |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing |

| Ice bath | For temperature control |

| Separatory funnel | For extraction |

| Rotary evaporator | For solvent removal |

Experimental Procedure

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve HO-PEG6-CH2CO2tBu (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (TEA) (1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.[6]

-

Tosylation : To the cooled and stirred solution, add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, ensuring the temperature is maintained at 0 °C.[6]

-

Reaction Progression : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.[6]

-

Work-up :

-

Quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the product with DCM.

-

Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8]

-

-

Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound linker.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Outcome |

| ¹H NMR | Peaks corresponding to the tosyl group, PEG chain, and tert-butyl group protons with appropriate integrations. |

| ¹³C NMR | Carbons of the tosyl, PEG, and tert-butyl ester moieties. |

| LC-MS | A peak corresponding to the mass of the product. |

| Purity (HPLC) | >95% |

Application of this compound in PROTAC Synthesis

The synthesized this compound linker is a versatile building block for the modular synthesis of PROTACs. A typical synthetic strategy involves a two-step process: first, the conjugation of one of the ligands to the tosyl end of the linker, followed by deprotection of the tert-butyl group and coupling of the second ligand.

PROTAC Synthesis Workflow

Caption: General workflow for PROTAC synthesis.

Protocol 1: Coupling of the First Ligand to the Tosyl Group

This protocol describes the reaction of a nucleophilic group (e.g., a phenol or amine) on the POI or E3 ligase ligand with the tosyl group of the linker.

| Reagent/Material | Purpose |

| POI or E3 Ligase Ligand (with a nucleophilic group) | First binding moiety |

| This compound | Linker |

| Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN) | Solvent |

| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Base |

| Inert atmosphere (Nitrogen or Argon) | To prevent side reactions |

-

Dissolve the ligand (1.0 eq) in the anhydrous solvent in a reaction vessel under an inert atmosphere.[4]

-

Add the base (1.5 - 2.0 eq) to the solution and stir for 10-15 minutes at room temperature.[4]

-

Add a solution of this compound (1.1 eq) in the anhydrous solvent to the reaction mixture.[4]

-

Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor the progress by LC-MS or TLC.[4]

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the ligand-linker intermediate.[4]

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol outlines the removal of the tert-butyl protecting group to reveal the carboxylic acid for the second coupling reaction.

| Reagent/Material | Purpose |

| Ligand-Linker Intermediate | Substrate |

| Trifluoroacetic acid (TFA) | Deprotection reagent |

| Dichloromethane (DCM) | Solvent |

-

Dissolve the ligand-linker intermediate in a mixture of TFA in DCM (e.g., 20-50% v/v).[9]

-

Stir the reaction at room temperature and monitor for the disappearance of the starting material by LC-MS (typically 1-2 hours).[9]

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected intermediate, which can often be used in the next step without further purification.

Protocol 3: Coupling of the Second Ligand

This protocol describes the formation of an amide bond between the deprotected linker-ligand intermediate and the second ligand containing an amine group.

| Reagent/Material | Purpose |

| Deprotected Ligand-Linker Intermediate | Substrate |

| E3 or POI Ligand (with an amine group) | Second binding moiety |

| HATU, HBTU, or EDC/HOBt | Coupling agent |

| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Base |

| Anhydrous Dimethylformamide (DMF) | Solvent |

-

Dissolve the deprotected ligand-linker intermediate (1.0 eq) and the second ligand (1.1 eq) in anhydrous DMF under an inert atmosphere.

-

Add the coupling reagent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0-3.0 eq) to the solution.[9]

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC product by preparative HPLC.

PROTAC-Mediated Protein Degradation Pathway

The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The mechanism involves the PROTAC facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The this compound linker is a valuable and versatile tool for the construction of PROTACs. Its synthesis is straightforward, and its bifunctional nature allows for the modular and efficient assembly of these important therapeutic molecules. The protocols provided herein offer a comprehensive guide for researchers to synthesize this linker and incorporate it into their PROTAC development programs. The enhanced physicochemical properties imparted by the PEG6 chain can contribute to the development of potent and effective protein degraders.[1][6]

References

Application Notes and Protocols: Deprotection of t-Butyl Esters in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deprotection of t-butyl esters in polyethylene glycol (PEG) linkers, a critical step in the synthesis of PEGylated molecules for drug delivery, bioconjugation, and other biomedical applications. The t-butyl ester group is a common protecting group for carboxylic acids due to its stability in basic and nucleophilic conditions, while being readily cleavable under acidic conditions.[1]

Introduction

Polyethylene glycol (PEG) linkers are widely utilized to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] Heterobifunctional PEG linkers, possessing a protected functional group at one terminus and a reactive group at the other, are instrumental in multi-step conjugation strategies. The t-butyl ester serves as an excellent protecting group for a carboxylic acid functionality on a PEG linker. Its removal, or deprotection, is a key step to unmask the carboxylic acid for subsequent coupling reactions, such as amide bond formation with primary amines.[1] Trifluoroacetic acid (TFA) is the most common reagent for this transformation, favored for its effectiveness under mild conditions and the volatile nature of its byproducts, which simplifies purification.[2][3]

Mechanism of Deprotection

The deprotection of a t-butyl ester with TFA is an acid-catalyzed elimination reaction. The process involves the following key steps:

-

Protonation: The carbonyl oxygen of the t-butyl ester is protonated by TFA, which enhances the electrophilicity of the carbonyl carbon.[3]

-

Carbocation Formation: The carbon-oxygen bond of the ester cleaves, resulting in the formation of the desired carboxylic acid and a stable tertiary carbocation (t-butyl cation).[3][4]

-

Quenching: The t-butyl cation is subsequently quenched. It can be deprotonated to form isobutylene gas or react with the trifluoroacetate anion to form t-butyl trifluoroacetate.[3][5]

Quantitative Data Summary

The efficiency of the deprotection reaction can be influenced by the substrate, TFA concentration, and reaction time. Below is a summary of typical reaction conditions and expected yields for the deprotection of t-butyl esters from PEG-containing molecules.

| Substrate Type | TFA Concentration (v/v in DCM) | Temperature | Time (h) | Yield (%) | Reference |

| m-PEG7-t-butyl ester | 50% | Room Temp | 2-4 | >95% | [1] |

| Bis-PEG3-t-butyl ester | 50% | Room Temp | 5 | ~90% | [2] |

| Acid-PEG14-t-butyl ester | 20-50% | Room Temp | 1-3 | >90% | [3] |

| PEG-ylated Ugi Product | 50% | Room Temp | 5 | 92% | [2] |

Experimental Protocols

4.1. Standard Protocol for t-Butyl Ester Deprotection

This protocol is a general procedure for the deprotection of t-butyl esters from PEG linkers using TFA in dichloromethane (DCM).

Materials:

-

PEG-t-butyl ester derivative

-

Anhydrous Dichloromethane (DCM)[2]

-

Trifluoroacetic acid (TFA)[2]

-

Cold diethyl ether[6]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon supply (optional)

-

Rotary evaporator[2]

Safety Precautions:

-

Trifluoroacetic acid is a strong, corrosive acid. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

-

Dichloromethane is a volatile and potentially harmful solvent. Handle it in a fume hood.[2]

Procedure:

-

Dissolution: Dissolve the PEG-t-butyl ester in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[3][6]

-

Addition of TFA: To the stirred solution, add the desired volume of TFA. A common concentration is a 1:1 (v/v) mixture of DCM and TFA (50% TFA).[3] For substrates sensitive to strong acid, the concentration of TFA can be reduced to 20%.[3]

-

Reaction: Stir the reaction mixture at room temperature.[3]

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] The disappearance of the starting material and the appearance of the more polar carboxylic acid product on TLC is a good indicator of reaction completion. For ¹H NMR, the disappearance of the t-butyl proton signal (a singlet around 1.4 ppm) confirms deprotection.[6][7]

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporation with a solvent like toluene can be performed multiple times.[3]

-

Precipitation: Dissolve the crude residue in a minimal amount of DCM. Precipitate the deprotected PEG-carboxylic acid by adding the solution dropwise to a flask of cold, stirred diethyl ether.[3]

-

Isolation: Collect the precipitated product by filtration, wash it with cold diethyl ether, and dry it under vacuum.[3]

4.2. Protocol with Scavengers

For PEG linkers attached to molecules with other acid-labile groups (e.g., Boc-protected amines) or nucleophilic residues (e.g., tryptophan, methionine), the reactive t-butyl cation generated during deprotection can cause side reactions.[5][6] In such cases, adding a scavenger to the reaction mixture is recommended.

Additional Materials:

-

Triisopropylsilane (TIS) or other appropriate scavengers[6]

Procedure:

-

Follow steps 1 and 2 of the standard protocol.

-

Add Scavenger: Before adding TFA, add a scavenger such as triisopropylsilane (TIS) to the reaction mixture. A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6]

-

Proceed with steps 3-7 of the standard protocol.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) | Reference(s) |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Inadequate TFA concentration.- Steric hindrance. | - Extend the reaction time and continue monitoring.- Increase the TFA concentration (e.g., from 20% to 50%).- Consider gentle heating if the substrate is stable. | [6] |